![molecular formula C13H17BrFN B1406040 1-[(2-Bromo-3-fluorophenyl)methyl]-4-methylpiperidine CAS No. 1543118-65-5](/img/structure/B1406040.png)
1-[(2-Bromo-3-fluorophenyl)methyl]-4-methylpiperidine
Übersicht
Beschreibung
The compound “1-[(2-Bromo-3-fluorophenyl)methyl]-4-methylpiperidine” is a complex organic molecule. It contains a piperidine ring, which is a common structure in many pharmaceutical drugs due to its ability to readily form salts and its solubility in both organic and aqueous solutions .
Molecular Structure Analysis
The molecule likely has a complex 3D structure due to the presence of the piperidine ring. The bromine and fluorine atoms on the phenyl ring are likely to influence the electronic properties of the molecule .
Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures often undergo nucleophilic substitution reactions. The bromine atom on the phenyl ring could potentially be replaced by other groups in a reaction .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by the presence of the piperidine ring and the halogen atoms on the phenyl ring. It’s likely to be a solid at room temperature .
Wissenschaftliche Forschungsanwendungen
Enantiomeric Analysis and Synthesis
Enantiomeric Analysis : The fluorine signal in enantiomerically enriched 4-(4-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine was induced in the presence of S-Mosher acid, showing variation with enantiomeric purity. This method allows for the evaluation of very low quantities of enantiomeric impurity, important in pharmaceutical synthesis and quality control (Navratilova, 2001).
Synthesis for Antifungal Activities : A derivative, 4-[5-(2-cyclopropylaminopyrimidin-4-yl)-4-(4-fluorophenyl)thiazol-5-yl]-1-methylpiperidine, demonstrated excellent antifungal activities against Phytophthora capsici, a phytopathogenic fungi. This suggests its potential in developing fungicides for agriculture (Nam et al., 2012).
Microwave-Assisted Elimination Reaction : trans-4-(4-Fluorophenyl)-3-chloromethyl-1-methylpiperidine underwent an elimination reaction under solvent-free conditions and microwave irradiation, showing higher yields and shorter reaction times compared to traditional methods. This indicates its utility in efficient synthetic chemistry processes (Navrátilová et al., 2004).
Vibrational Circular Dichroism Spectroscopy : The solution structures of intermediates in the synthesis of pharmaceuticals paroxetine and femoxetine, including 4-(4-fluorophenyl)-3-hydroxylmethyl-1-methylpiperidine, were studied. This highlights its importance in the structural analysis of chiral pharmaceuticals (Urbanová et al., 2002).
Biological Activities
Antibacterial Evaluation : Novel compounds including 1-(4-{[(5-substituted-1,3,4-oxadiazol-2-yl) thio]methyl}benzene sulfonyl)-4-methylpiperidine derivatives exhibited valuable antibacterial properties. This suggests potential applications in the development of new antibiotics (Aziz‐ur‐Rehman et al., 2017).
Antitumor Activity : A synthesized compound, 4-(2-chlorobenzyl)-1-(5-fluoro-2-hydroxy-3-((4-methylpiperidin-1-yl)methyl)phenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one, showed better antitumor activity against human hepatoma and melanoma cells than the reference compound. This underscores its potential in cancer treatment (Zhou et al., 2021).
Antimicrobial Activity : 2-(Substituted fluorobenzoylimino)-3-(substituted fluorophenyl)-4-methyl-1,3-thiazolines demonstrated significant in vitro antibacterial and antifungal activities, suggesting their use in antimicrobial therapies (Saeed et al., 2010).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[(2-bromo-3-fluorophenyl)methyl]-4-methylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrFN/c1-10-5-7-16(8-6-10)9-11-3-2-4-12(15)13(11)14/h2-4,10H,5-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNCGDZYXVKOFKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2=C(C(=CC=C2)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-Bromo-3-fluorophenyl)methyl]-4-methylpiperidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



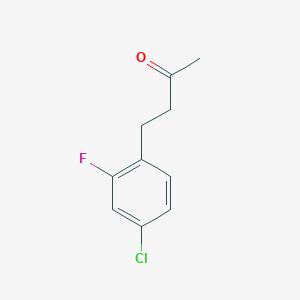


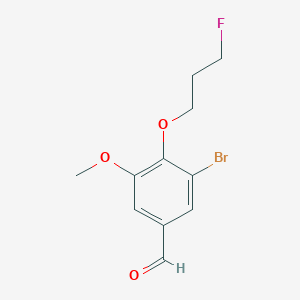

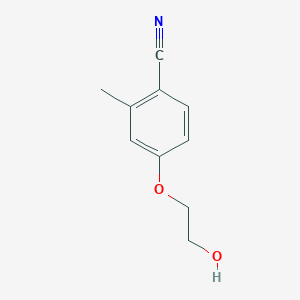
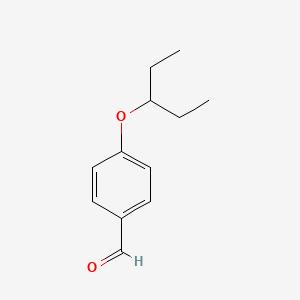

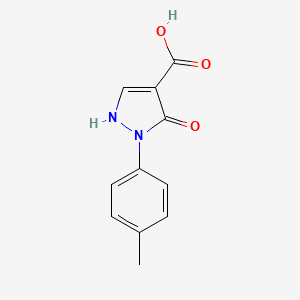
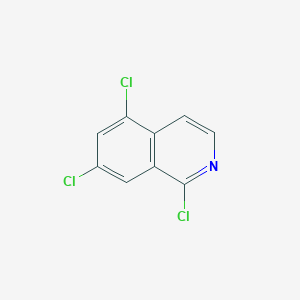
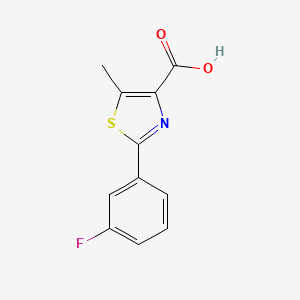
![Ethyl-[3-(2-fluoroethoxy)benzyl]amine](/img/structure/B1405976.png)

![2-Bromomethyl-6-fluoro-benzo[b]thiophene](/img/structure/B1405980.png)